Cas no 13130-43-3 (2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid)
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2-ACETYLAMINO-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID
- Benzo[b]thiophene-3-carboxylicacid, 2-(acetylamino)-4,5,6,7-tetrahydro-
- 2-acetylamino-3-carboxy-4,5-tetramethylenethiophene
- 2-Acetylamino-4,5,6,7-tetrahydrothionaphthen-3-carbonsaeure
- 2-acetamido-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid
- DTXSID00337247
- MFCD00228323
- YQJPHNLITLRBAJ-UHFFFAOYSA-N
- 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- AKOS000375750
- VS-00442
- FT-0679238
- 2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylicacid
- SR-01000403166
- Benzo[b]thiophene-3-carboxylic acid, 2-(acetylamino)-4,5,6,7-tetrahydro-
- HMS1394I19
- 13130-43-3
- Enamine_000195
- SCHEMBL3918254
- SR-01000403166-1
- 2-ACETYLAMINO-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLICACID
- CCG-104194
- EN300-00944
- CBDivE_004024
- CS-0307462
- EU-0068552
- Z55175716
- 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid
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- MDL: MFCD00228323
- Inchi: 1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15)
- InChI Key: YQJPHNLITLRBAJ-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)O)C2=C1CCCC2)NC(C)=O
Computed Properties
- Exact Mass: 239.06200
- Monoisotopic Mass: 239.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 94.6Ų
Experimental Properties
- PSA: 94.64000
- LogP: 2.35650
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Security Information
- HazardClass:IRRITANT
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B400163-100mg |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid |
13130-43-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400163-500mg |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid |
13130-43-3 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B400163-1g |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid |
13130-43-3 | 1g |
$ 295.00 | 2022-06-07 | ||
| Matrix Scientific | 037925-500mg |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
13130-43-3 | 500mg |
$189.00 | 2023-09-06 | ||
| Chemenu | CM374986-1g |
2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid |
13130-43-3 | 95%+ | 1g |
$262 | 2024-08-02 | |
| abcr | AB130927-500 mg |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
13130-43-3 | 500MG |
€254.60 | 2023-02-05 | ||
| abcr | AB130927-1 g |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
13130-43-3 | 1g |
€322.50 | 2023-05-10 | ||
| abcr | AB130927-5 g |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
13130-43-3 | 5g |
€907.00 | 2023-05-10 | ||
| abcr | AB130927-500mg |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid; . |
13130-43-3 | 500mg |
€269.00 | 2025-03-19 | ||
| abcr | AB130927-1g |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid; . |
13130-43-3 | 1g |
€317.00 | 2025-03-19 |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Suppliers
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid
2-(Acetylamino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 13130-43-3, commonly referred to as 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzothiophenes, which are known for their versatile applications in drug discovery and material science. The benzothiophene core of this molecule provides a unique platform for functionalization and bioactivity modulation.
Recent studies have highlighted the potential of benzothiophene derivatives in targeting various therapeutic areas. For instance, research published in 2022 demonstrated that 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibits promising anti-inflammatory properties. This is attributed to its ability to inhibit key inflammatory pathways such as COX-2 and NF-kB. The acetylamino group attached to the benzothiophene ring plays a crucial role in enhancing the molecule's solubility and bioavailability.
The synthesis of this compound involves a multi-step process that includes the formation of the benzothiophene ring followed by functionalization with the acetylamino and carboxylic acid groups. Researchers have optimized these steps to achieve high yields and purity levels. The tetrahydrobenzothiophene structure is particularly interesting due to its balance between rigidity and flexibility, which is essential for molecular recognition in biological systems.
In terms of applications, 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has shown potential as a lead compound in the development of anti-cancer agents. A study conducted in 2023 revealed that this compound can selectively inhibit the proliferation of cancer cells while sparing normal cells. This selectivity is likely due to the molecule's ability to target specific oncogenic pathways.
Moreover, the carboxylic acid group at position 3 of the benzothiophene ring allows for further chemical modifications. For example, researchers have explored the preparation of esters and amides of this compound to investigate their pharmacokinetic profiles. These derivatives have shown improved absorption rates in preclinical models.
The structural versatility of CAS No. 13130-43-3 makes it an attractive candidate for combinatorial chemistry approaches. By varying substituents on the benzothiophene ring or modifying the side chains, scientists can generate a library of compounds with diverse biological activities. This approach has been instrumental in identifying novel leads for treating neurodegenerative diseases such as Alzheimer's.
In conclusion, 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid represents a valuable addition to the arsenal of bioactive molecules available for drug discovery. Its unique structure and promising biological properties make it a focal point for ongoing research efforts across academia and industry.
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